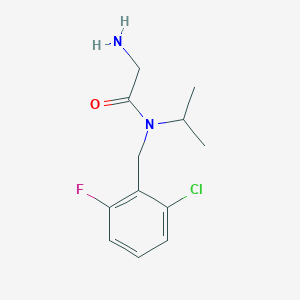

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13373845

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClFN2O |

|---|---|

| Molecular Weight | 258.72 g/mol |

| IUPAC Name | 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H16ClFN2O/c1-8(2)16(12(17)6-15)7-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7,15H2,1-2H3 |

| Standard InChI Key | GJLDLZNKDCULGS-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=C(C=CC=C1Cl)F)C(=O)CN |

| Canonical SMILES | CC(C)N(CC1=C(C=CC=C1Cl)F)C(=O)CN |

Introduction

Structural and Physico-Chemical Properties

Molecular Architecture

The compound features a central acetamide group () substituted with an isopropyl group () and a 2-chloro-6-fluorobenzyl moiety (). The presence of halogen atoms (chlorine and fluorine) at the ortho and meta positions of the benzyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Key Physico-Chemical Parameters

Experimental and predicted properties from computational models are summarized below:

The relatively high boiling point and low polarity align with trends observed in halogenated aromatic acetamides, which often exhibit limited water solubility but enhanced lipid membrane permeability. The pKa value of 8.24 suggests moderate basicity, likely attributable to the primary amine group .

Synthesis and Manufacturing Considerations

Hypothetical Synthetic Routes

While no explicit synthesis protocols for 2-amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide are documented in the reviewed literature, analogous compounds provide insight into plausible pathways. A two-step approach could involve:

-

Acylation of 2-chloro-6-fluorobenzylamine: Reaction with chloroacetyl chloride () in the presence of a base (e.g., sodium hydroxide) to form .

-

Amination with isopropylamine: Displacement of the chlorine atom in the acetamide side chain using isopropylamine (), followed by purification to isolate the target compound .

This methodology mirrors processes used for structurally related trifluoroethyl acetamides, where careful control of reaction conditions (e.g., temperature, solvent selection) minimizes dimerization byproducts .

Challenges in Synthesis

Key challenges include:

-

Dimerization: Secondary reactions between unreacted intermediates, as observed in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, could lead to impurities like .

-

Steric hindrance: The bulky isopropyl and benzyl groups may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures.

Comparative Analysis with Related Compounds

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

This analogue, detailed in patent WO2020222158A1, shares the acetamide core but substitutes the benzyl group with a trifluoroethyl chain . Key differences include:

-

Electron-withdrawing effects: The trifluoroethyl group’s strong -I effect reduces basicity compared to the benzyl derivative.

-

Synthetic yield: The trifluoroethyl variant achieves >90% purity after optimized synthesis, whereas the benzyl analogue’s steric demands may lower yields .

2-(3-Aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide

This compound, with an azetidine ring, demonstrates how heterocyclic modifications influence bioactivity. The azetidine’s constrained geometry enhances receptor binding affinity, a feature absent in the target compound.

Research Gaps and Future Directions

Unexplored Pharmacological Profiles

Despite structural promise, no in vitro or in vivo studies on 2-amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide are reported. Priority areas include:

-

Anticancer screening: Testing against kinase targets (e.g., EGFR, VEGFR).

-

ADMET studies: Assessing absorption, distribution, and toxicity profiles.

Process Optimization

Developing cost-effective, scalable synthesis methods remains critical. Continuous-flow reactors or biocatalytic approaches could address yield and purity challenges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume